molecular formula C6H7NO2S B13948047 3-(Allylsulfinyl)isoxazole

3-(Allylsulfinyl)isoxazole

Cat. No.: B13948047
M. Wt: 157.19 g/mol
InChI Key: RGJGFFGBVUKSEJ-UHFFFAOYSA-N
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Description

3-(Allylsulfinyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an allylsulfinyl group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The presence of the allylsulfinyl group adds unique chemical properties to the compound, making it a subject of interest in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Allylsulfinyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Allylsulfinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allylsulfinyl)isoxazole is unique due to the presence of the allylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-prop-2-enylsulfinyl-1,2-oxazole

InChI

InChI=1S/C6H7NO2S/c1-2-5-10(8)6-3-4-9-7-6/h2-4H,1,5H2

InChI Key

RGJGFFGBVUKSEJ-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)C1=NOC=C1

Origin of Product

United States

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